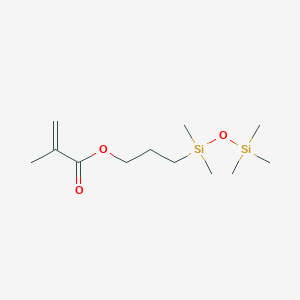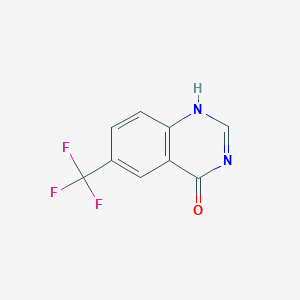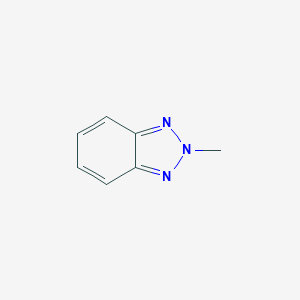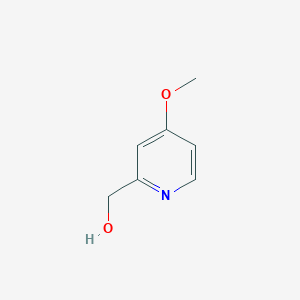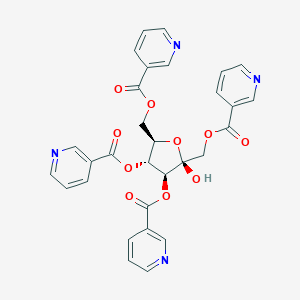
Nicofuranose
Übersicht
Beschreibung
Nicofuranose is a niacin derivative used as a hypolipidemic agent . It belongs to the class of organic compounds known as tetracarboxylic acids and derivatives, which are carboxylic acids containing exactly four carboxyl groups .
Molecular Structure Analysis
Nicofuranose has a molecular formula of C30H24N4O10 and an average mass of 600.532 Da . It has 4 defined stereocentres .
Wissenschaftliche Forschungsanwendungen
Pharmacogenetics Research
Nicofuranose has been explored in pharmacogenetics, a field studying how genetic variation correlates with drug response. The NIH Pharmacogenetics Research Network (PGRN) investigates drugs treating various disorders, focusing on genetic variation's impact on drug interactions. This includes understanding how certain drugs interact with membrane transporters and drug-metabolizing enzymes (Giacomini et al., 2007).
Tobacco Research
Research on nicotine and tobacco, including Nicofuranose, is significant in understanding public health issues and physiological/pharmacological phenomena. The Society for Research on Nicotine and Tobacco (SRNT) focuses on these effects, contributing to public policy on tobacco use and exploring genetic determinants and individual differences in responses to nicotine (Perkins et al., 1996).
Secondhand Smoke Exposure
Studies on secondhand smoke exposure (SHSe) involve biomarkers like nicotine and its metabolites. Understanding SHSe's impact on non-smokers involves assessing biomarkers specific to tobacco smoke exposure, which has implications for public health and tobacco control research (Avila-Tang et al., 2012).
Nicotine Metabolism and Cancer
Research also delves into the metabolism of nicotine and related compounds, exploring their association with cancer. For instance, the metabolism of tobacco-specific nitrosamines, which are metabolites of nicotine, is crucial in understanding their carcinogenic potential (Strasser et al., 2007).
Photosynthesis Research
Nicofuranose is also studied in the context of photosynthesis, particularly in plants like maize. Research examines how nicosulfuron, an ingredient in herbicides and similar to Nicofuranose, affects C4 photosynthetic enzymes and the plant's response to herbicide stress (Wang et al., 2021).
Lung Cancer Cell Research
Studies have explored the role of nicotinic cholinergic receptors in lung cells, investigating the effects of nicotine and tobacco-related nitrosamines on cell proliferation. This research is pivotal in understanding the selective uptake of these compounds in pulmonary cells and their potential oncogenic effects (Schuller, 1989).
Tobacco Use Verification
In the realm of tobacco control and cessation, research emphasizes the importance of biochemical verification of tobacco use and abstinence, utilizing biomarkers like nicotine and its metabolites. This approach enhances the scientific rigor of studies in this area (Benowitz et al., 2019).
Potential in Cancer Biomarker Research
Nicofuranose has been implicated in studies exploring biomarkers for diseases like melanoma. For instance, the role of Nicotinamide N-methyltransferase (NNMT), an enzyme catalyzing N-methylation of nicotinamide, in cutaneous melanoma highlights the potential of Nicofuranose-related compounds in cancer research (Ganzetti et al., 2018).
Enzymatic Biosynthesis Studies
Nicofuranose is relevant in studies on enzymes like Nicotinamide/nicotinic acid mononucleotide adenylyltransferase (NMNAT), crucial for the biosynthesis of NAD+ and NADP+. Research into the structure and function of NMNAT has implications for understanding metabolic conversions in cells, including the activation of anticancer agents (Zhou et al., 2002).
Transcriptome Analysis in Herbicide Tolerance
The transcriptomic responses of maize to nicosulfuron, a compound related to Nicofuranose, are studied to understand herbicide tolerance. This research provides insights into the genetic and molecular basis of herbicide metabolism in plants (Liu et al., 2015).
Nicotinamide in Oxidative Metabolism
Nicofuranose's role in oxidative metabolism is studied through compounds like nicotinamide. Research on the inhibitory effects of nicotinamide on oxidative metabolism enzymes contributes to our understanding of hepatic microsomal mixed-function oxidase activity (Schenkman et al., 1967).
Eigenschaften
IUPAC Name |
[(2R,3R,4S,5R)-5-hydroxy-3,4-bis(pyridine-3-carbonyloxy)-5-(pyridine-3-carbonyloxymethyl)oxolan-2-yl]methyl pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N4O10/c35-26(19-5-1-9-31-13-19)40-17-23-24(42-28(37)21-7-3-11-33-15-21)25(43-29(38)22-8-4-12-34-16-22)30(39,44-23)18-41-27(36)20-6-2-10-32-14-20/h1-16,23-25,39H,17-18H2/t23-,24-,25+,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWFSXZKBMCSKF-ZASNTINBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)OCC2C(C(C(O2)(COC(=O)C3=CN=CC=C3)O)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@](O2)(COC(=O)C3=CN=CC=C3)O)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N4O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023365 | |
| Record name | Nicofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
600.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nicofuranose | |
CAS RN |
15351-13-0, 12041-87-1 | |
| Record name | Nicofuranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15351-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fructofuranose, tetranicotinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012041871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nicofuranose [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015351130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nicofuranose | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13422 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nicofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nicofuranose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.789 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NICOFURANOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GF99P6327K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



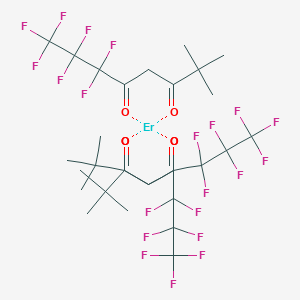
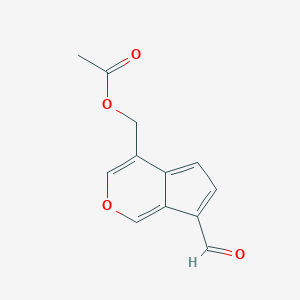
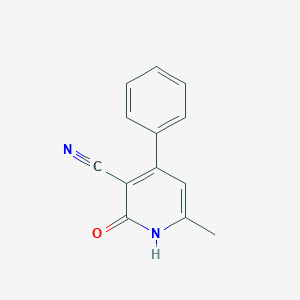
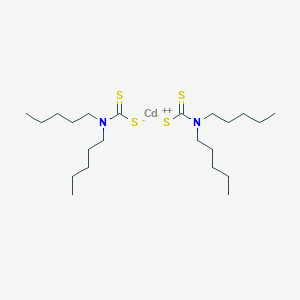
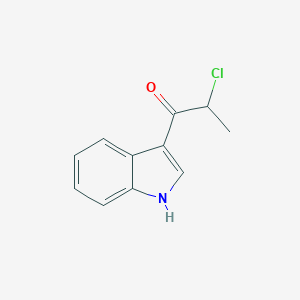
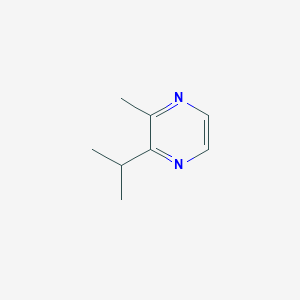
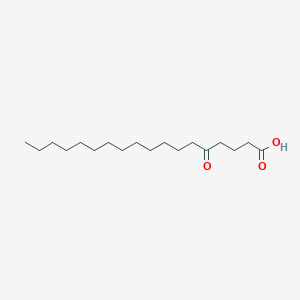
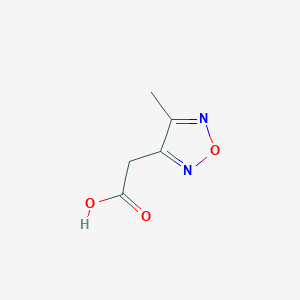
![[(4As,6aR,6bR,8aR,10S,12aR,14aS,14bS)-10-acetyloxy-2,2,6b,9,9,12a,14a-heptamethyl-1,3,4,5,6a,7,8,8a,10,11,12,13,14,14b-tetradecahydropicen-4a-yl]methyl acetate](/img/structure/B101771.png)
![3-Methoxy-4-azatricyclo[3.3.2.02,8]deca-3,6,9-triene](/img/structure/B101773.png)
